![molecular formula C8H14BrN B1266486 Piperidine, 1-(2-bromoallyl)- CAS No. 37828-88-9](/img/structure/B1266486.png)
Piperidine, 1-(2-bromoallyl)-
Overview
Description
Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines. Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom, often symbolized as (CH2)5NH .
Synthesis Analysis
The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .
Molecular Structure Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .
Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is widely used to convert ketones to enamines .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Piperidine derivatives have shown significant antimicrobial and anticancer properties. Piperine, a derivative, has been found to potentiate the effects of ciprofloxacin against Staphylococcus aureus, suggesting its role in inhibiting bacterial efflux pumps (Khan et al., 2006). Another study showed that Piperine could act as an inhibitor of the MdeA efflux pump of Staphylococcus aureus (Mirza et al., 2011). Piperidine has also been found to inhibit the enteropathogenicity of Salmonella typhimurium, preventing invasion into the intestinal epithelium (Köhler et al., 2002). Additionally, piperine and piperidine derivatives have shown potential in treating various cancers, including breast, ovarian, and gastric cancers (Mitra et al., 2022).
Synthesis and Chemical Applications
Piperidine derivatives have been synthesized for various applications, including the development of novel drugs. A study on asymmetric synthesis demonstrates the production of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives (Micouin et al., 1994). The synthesis of regioisomerically pure piperidine substituted dyes for potential use in semiconductors and other applications has been reported (Hussain et al., 2017). Additionally, the synthesis of phencyclidine and other 1-arylcyclohexylamines using piperidine derivatives has been explored (Maddox et al., 1965).
Biological and Physiological Effects
Piperidine derivatives have shown a variety of biological and physiological effects. Piperine has been found to modulate intestinal permeability and enzyme kinetics, affecting the absorption of various drugs (Khajuria et al., 2002). The distribution of piperidine in the brain and its potential role in psychiatric disorders has been investigated (Abood et al., 1961). Another study explored the effects of 1-Boc-Piperidine-4-Carboxaldehyde on binge-eating behavior and anxiety in rats (Guzmán-Rodríguez et al., 2021).
Mechanism of Action
Target of Action
Piperidine, a heterocyclic moiety, is a major alkaloid extracted from black pepper (Piper nigrum) and has been observed to have many therapeutic properties . It has been found to have potential therapeutic effects against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . The primary targets of piperidine are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
Piperidine interacts with its targets by regulating these signaling pathways. It leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells . For instance, piperidine maintains a high Bax:Bcl-2 ratio, down-regulates CD31 expression, and inhibits the G1/S phase transition of the cell cycle .
Biochemical Pathways
Piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor. Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal. This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .
Pharmacokinetics
It’s worth noting that piperine, another major alkaloid extracted from black pepper, has been reported to have bioavailability enhancing abilities
Result of Action
The result of piperidine’s action is the initiation of apoptosis in cancer cells. Piperidine achieves this by maintaining a high Bax:Bcl-2 ratio, leading to the initiation of caspase 9/3 dependent apoptosis . It also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .
Action Environment
It’s worth noting that the synthesis of piperidine-containing compounds has long been widespread , suggesting that its action and stability may be influenced by various factors in the synthesis process
Safety and Hazards
Future Directions
Piperidine is the most common heterocycle in pharmaceuticals approved by the US Food and Drug Administration (FDA). Therefore, methods to functionalize and synthesize this heterocycle are pivotal to the discovery of new bioactive compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-8(9)7-10-5-3-2-4-6-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTRALZMYCCNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191267 | |
Record name | Piperidine, 1-(2-bromoallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37828-88-9 | |
Record name | Piperidine, 1-(2-bromoallyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037828889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(2-bromoallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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